molecular formula C22H20F3N3O3S B11532361 (2E,5Z)-2-[(2E)-(2,4-diethoxybenzylidene)hydrazinylidene]-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one

(2E,5Z)-2-[(2E)-(2,4-diethoxybenzylidene)hydrazinylidene]-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B11532361
M. Wt: 463.5 g/mol
InChI Key: GNLNRDVIVVEXIS-AKRRJCTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5Z)-2-[(2E)-(2,4-diethoxybenzylidene)hydrazinylidene]-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core with various substituents, including diethoxybenzylidene and trifluoromethylbenzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(2E)-(2,4-diethoxybenzylidene)hydrazinylidene]-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2,4-diethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde and a thiazolidinone derivative under specific conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(2E)-(2,4-diethoxybenzylidene)hydrazinylidene]-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, (2E,5Z)-2-[(2E)-(2,4-diethoxybenzylidene)hydrazinylidene]-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine

The compound’s potential medicinal applications include its use as a lead compound for developing new pharmaceuticals. Its unique structure may interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(2E)-(2,4-diethoxybenzylidene)hydrazinylidene]-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E,5Z)-2-[(2E)-(2,4-diethoxybenzylidene)hydrazinylidene]-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C22H20F3N3O3S

Molecular Weight

463.5 g/mol

IUPAC Name

(2E,5Z)-2-[(E)-(2,4-diethoxyphenyl)methylidenehydrazinylidene]-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20F3N3O3S/c1-3-30-17-9-8-15(18(12-17)31-4-2)13-26-28-21-27-20(29)19(32-21)11-14-6-5-7-16(10-14)22(23,24)25/h5-13H,3-4H2,1-2H3,(H,27,28,29)/b19-11-,26-13+

InChI Key

GNLNRDVIVVEXIS-AKRRJCTQSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/N=C/2\NC(=O)/C(=C/C3=CC(=CC=C3)C(F)(F)F)/S2)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NN=C2NC(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)S2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.